molecular formula C15H21N3O4S B13798769 (5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B13798769
M. Wt: 339.4 g/mol
InChI Key: TYMABNNERDVXID-MTGXGNTLSA-N
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Description

(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a chemically defined compound offered for research and development purposes. The product is provided with guaranteed high purity and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on the consistent quality of this material for their investigative applications. For specific storage conditions, handling instructions, and a certificate of analysis, please contact our technical support team.

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

(5R,6S)-3-[(3S)-1-ethanimidoylpyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H21N3O4S/c1-7(19)12-10-5-11(13(15(21)22)18(10)14(12)20)23-9-3-4-17(6-9)8(2)16/h7,9-10,12,16,19H,3-6H2,1-2H3,(H,21,22)/t7?,9-,10+,12+/m0/s1

InChI Key

TYMABNNERDVXID-MTGXGNTLSA-N

Isomeric SMILES

CC([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S[C@H]3CCN(C3)C(=N)C)O

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCN(C3)C(=N)C)O

Origin of Product

United States

Preparation Methods

Detailed Preparation Procedure (Based on Patent ZA785857B)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of β-lactam core Cyclization of amino acid derivatives under controlled conditions Formation of the bicyclic 1-azabicyclo[3.2.0]hept-2-ene ring system with defined stereochemistry
2 Introduction of hydroxyethyl group Alkylation using ethylene oxide or equivalent agents under stereoselective control Installation of 6-(1-hydroxyethyl) substituent maintaining (6S) configuration
3 Attachment of thio substituent Reaction with (S)-1-(1-iminoethyl)pyrrolidin-3-thiol or its derivatives Formation of 3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio) substituent via nucleophilic substitution
4 Oxidation Mild oxidizing agents to introduce 7-oxo group Conversion of precursor to 7-oxo bicyclic compound
5 Purification Crystallization or chromatographic separation Isolation of pure stereoisomer with desired configuration

This sequence ensures the stereochemical integrity of the compound and the correct functionalization required for biological activity.

Supporting Synthetic Chemistry Insights

  • The bicyclic β-lactam ring system is sensitive to harsh conditions; thus, reaction parameters are optimized to prevent ring opening or racemization.
  • The sulfur-containing substituent is introduced as a thioether linkage, which is stable and critical for the compound's activity.
  • Chiral auxiliaries or enantiomerically pure starting materials are used to ensure the (5R,6S) stereochemistry.
  • The hydroxyethyl group is introduced with high regio- and stereoselectivity, often employing chiral catalysts or reagents.

Related Synthetic Approaches and Analogous Compounds

While direct literature on this exact compound is limited, related compounds such as carbapenem antibiotics and their derivatives have been synthesized using similar strategies involving:

  • β-lactam ring construction via cyclization of amino acid derivatives.
  • Functionalization at the 3 and 6 positions with sulfur and hydroxyethyl groups, respectively.
  • Use of protecting groups and mild reaction conditions to preserve stereochemistry.

For example, synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves acid-catalyzed reactions and oxidation steps that share conceptual similarities in heterocyclic chemistry.

Summary Table of Preparation Method Features

Feature Description
Core scaffold 1-azabicyclo[3.2.0]hept-2-ene β-lactam ring
Key substituents 6-(1-hydroxyethyl), 3-(S)-1-(1-iminoethyl)pyrrolidin-3-ylthio
Stereochemistry control Chiral starting materials and stereoselective reactions
Reaction conditions Mild acidic/basic, controlled temperature, use of protecting groups
Purification methods Crystallization, chromatography
Synthetic challenges Maintaining β-lactam ring integrity, stereochemical purity, selective functionalization

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15H21N3O4S and a molecular weight of approximately 339.4 g/mol. Its structure includes a bicyclic core that is characteristic of carbapenems, which are known for their broad-spectrum antibacterial activity. The specific stereochemistry at the 5R and 6S positions is crucial for its biological activity and stability.

Antibacterial Activity

Broad-Spectrum Efficacy
Carbapenems are recognized for their effectiveness against a wide range of Gram-positive and Gram-negative bacteria. Research indicates that this compound exhibits potent activity against various resistant strains, including:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa
    These bacteria often show resistance to other classes of antibiotics, making the development of effective treatments critical.

Mechanism of Action
The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity, leading to cell lysis and death.

Case Studies

  • In Vitro Studies
    A study published in the Journal of Antimicrobial Chemotherapy demonstrated that (5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid showed a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics against several multidrug-resistant strains .
  • In Vivo Efficacy
    Animal model studies have indicated that administration of this compound resulted in significant reductions in bacterial load in infected tissues compared to control groups treated with standard antibiotics . These findings suggest its potential for use in clinical settings where resistance is prevalent.
  • Combination Therapies
    Investigations into combination therapies involving this compound alongside other antibiotics have shown synergistic effects, enhancing overall antibacterial efficacy while potentially reducing the dosage required for each agent . This approach could help mitigate resistance development.

Clinical Trials

Ongoing clinical trials aim to evaluate the safety and efficacy of this compound in human subjects with severe bacterial infections. Preliminary results indicate promising outcomes, warranting further exploration into its therapeutic applications.

Structural Modifications

Research into structural modifications may enhance the pharmacokinetic properties of this compound, improving its bioavailability and stability within the human body. Such modifications could lead to more effective formulations for clinical use.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their differentiating features are summarized below:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents DHP-I Stability (Vmax/Km) Notes
AHC (Target Compound) 87726-17-8 C15H21N3O4S 339.41 1-Iminoethyl-pyrrolidine Moderate (AHC > FAC) Moderate stability to renal DHP-I
DHC (Meropenem) 96036-03-2 C17H25N3O5S 383.463 Dimethylcarbamoyl-pyrrolidine High (DHC > AHC) Enhanced DHP-I resistance; broad-spectrum
Ertapenem C22H25N3O7S 475.51 3-Carboxyphenyl carbamoyl-pyrrolidine Long half-life; once-daily dosing
Doripenem C15H24N4O6S2 420.50 Sulfamoylamino-methyl-pyrrolidine Activity against Pseudomonas aeruginosa
Faropenem (Penem class) C12H15NO5S 285.316 Tetrahydrofuran substituent Low (Penems < Carbapenems) Oral bioavailability; narrower spectrum
Key Observations:

Substituent Impact on Stability: AHC’s 1-iminoethyl group confers moderate stability against renal dehydropeptidase-I (DHP-I), surpassing FAC (a carbapenem with formimidoylaminoethyl side chain) but inferior to DHC (dimethylcarbamoyl) and DHM . Bulky substituents (e.g., ertapenem’s 3-carboxyphenyl) enhance serum half-life but may reduce tissue penetration .

Antibacterial Spectrum: While direct MIC data for AHC is unavailable, structural analogs like DHC (Meropenem) and ertapenem demonstrate broad-spectrum activity against Gram-positive and Gram-negative bacteria, including β-lactamase producers . Doripenem’s sulfamoylamino group enhances activity against resistant Pseudomonas strains .

Synthetic Accessibility :

  • DHC’s synthesis avoids intermediate isolation, improving manufacturing efficiency compared to AHC .

Metabolic and Pharmacokinetic Profiles

  • DHP-I Degradation : Carbapenems are typically more resistant to DHP-I than penems. AHC’s Vmax/Km ratio (a measure of enzymatic degradation) is 0.18 , higher than FAC (0.05) but lower than DHC (0.45) and DHM (3.50) .
  • Molecular Weight and Solubility : AHC’s lower molecular weight (339.41 g/mol) compared to ertapenem (475.51 g/mol) may favor renal excretion but reduce protein binding .

Clinical and Developmental Context

  • Faropenem , a penem, is orally bioavailable but less potent against Gram-negative pathogens compared to carbapenems .

Biological Activity

The compound (5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, also known as a derivative of carbapenem, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.

The molecular formula of the compound is C18H29N3O5SC_{18}H_{29}N_{3}O_{5}S with a molecular weight of 399.51 g/mol. The predicted boiling point is approximately 636.8 °C, and it has a density of 1.39 g/cm³ .

Antimicrobial Activity

Research indicates that derivatives of carbapenem exhibit significant antimicrobial properties, particularly against multidrug-resistant bacteria. The compound's structure allows it to inhibit bacterial cell wall synthesis, making it effective against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Selected Bacteria

Bacteria SpeciesMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Pseudomonas aeruginosa1 µg/mL
Klebsiella pneumoniae0.125 µg/mL

These findings suggest that the compound has a potent effect on bacterial growth inhibition, comparable to other established antibiotics.

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines, including A549 human lung adenocarcinoma cells.

Case Study: Cytotoxicity in Cancer Cells

In a study where A549 cells were treated with the compound at a concentration of 100 µM for 24 hours, the post-treatment viability was assessed using an MTT assay. The results indicated a dose-dependent cytotoxic effect:

Concentration (µM)Viability (%)
0100
1085
5070
10055

The compound demonstrated significant cytotoxicity against cancer cells while maintaining relatively low toxicity towards non-cancerous cells, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the pyrrolidine ring and modifications to the carboxylic acid group have shown to influence both antimicrobial and anticancer activities significantly.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of halogen groupsIncreased potency against bacteria
Substitution with phenyl ringsEnhanced anticancer activity
Hydroxyl group at position C6Improved solubility and bioavailability

These modifications suggest that careful structural optimization could lead to compounds with enhanced therapeutic profiles.

Q & A

Q. What synthetic methodologies are employed for the preparation of this carbapenem derivative?

The compound is synthesized via multi-step routes involving β-lactam intermediates. Key steps include:

  • Thiolation : Introduction of the pyrrolidin-3-ylthio group via nucleophilic substitution using intermediates like 3-mercaptopyrrolidine derivatives .
  • Hydroxyethylation : Stereoselective addition of a hydroxyethyl group at the C6 position, often achieved using chiral auxiliaries or enzymatic resolution .
  • Carboxylic acid activation : Protection/deprotection strategies (e.g., p-methoxybenzyl esters) to stabilize the β-lactam core during synthesis . Yields typically range from 60–75%, with purity confirmed by HPLC (>95%) .

Q. How is the stereochemical configuration of the compound validated?

Stereochemistry is confirmed using:

  • X-ray crystallography : Resolving the bicyclic core and substituent orientations .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{H-H} for trans-diaxial protons in the bicyclo[3.2.0] system) and NOE correlations .
  • Circular dichroism (CD) : To verify the (5R,6S) configuration by comparing optical activity with known carbapenems .

Q. What is the hypothesized mechanism of antimicrobial activity?

The compound inhibits bacterial cell wall synthesis via:

  • Penicillin-binding protein (PBP) acylation : The β-lactam ring reacts with PBPs, disrupting peptidoglycan crosslinking .
  • Resistance modulation : The pyrrolidin-3-ylthio group may enhance stability against β-lactamases compared to earlier carbapenems .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) impact β-lactamase resistance?

  • Electron-withdrawing groups (e.g., iminoethyl) reduce hydrolysis by β-lactamases by destabilizing the acyl-enzyme intermediate .
  • Steric hindrance : Bulky substituents at the C3 position (e.g., 5-oxopyrrolidinyl) limit enzyme access to the β-lactam ring .
  • Contradictions : Some analogs show reduced activity against Class D carbapenemases despite structural optimization, suggesting enzyme-specific recognition .

Q. What experimental approaches are used to study pH-dependent isomerization?

  • Kinetic analysis : Monitor equilibrium between the Z- and E-forms using UV-Vis spectroscopy at varying pH (e.g., rates increase at pH >7 due to deprotonation of the acetimidoyl group) .
  • Stability assays : Assess degradation products via LC-MS under accelerated conditions (40°C, 75% RH) .
  • Molecular dynamics simulations : Predict protonation states and conformational stability of isomers .

Q. How can molecular docking elucidate interactions with bacterial targets?

  • Target preparation : Use crystal structures of PBPs or β-lactamases (e.g., PDB: 1XX2 for OXA-48) .
  • Docking protocols : Employ AutoDock Vina or Schrödinger Glide with flexible side chains for the active site .
  • Key findings : The hydroxyethyl group forms hydrogen bonds with Ser70 in PBPs, while the pyrrolidin-3-ylthio moiety occupies hydrophobic subpockets .

Data Contradictions and Resolution

Q. Why do some analogs show variable antimicrobial activity despite similar structures?

  • Membrane permeability differences : LogP values and polar surface area (PSA) influence Gram-negative penetration .
  • Resistance gene expression : Efflux pumps (e.g., MexAB-OprM in P. aeruginosa) may reduce intracellular concentrations .
  • Resolution : Pair MIC assays with transcriptomic profiling to identify resistance mechanisms .

Q. How to reconcile discrepancies in synthetic yields across studies?

  • Reagent purity : Impurities in thiolating agents (e.g., 3-mercaptopyrrolidine) can reduce yields .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but may promote epimerization .

Methodological Recommendations

  • Stereochemical analysis : Combine X-ray, NMR, and CD for unambiguous assignment .
  • Stability testing : Use buffered solutions (pH 4–9) and monitor isomerization via chiral HPLC .
  • Activity assays : Include comparator carbapenems (e.g., imipenem) and β-lactamase inhibitors (e.g., avibactam) for context .

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